Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound characterized by its unique structural features It contains a sulfonyl group attached to a pyrrolidine ring, which is further connected to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the sulfonylated pyrrolidine reacts with 5-chloro-2-methoxyphenyl halide.
Thioester Formation: Finally, the thioester linkage is formed by reacting the intermediate with methyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic potential. The presence of the sulfonyl group is particularly noteworthy, as it is a common feature in many biologically active molecules.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)propanoate
- Ethyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability or selectivity in certain reactions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S2/c1-20-12-4-3-10(15)7-13(12)23(18,19)16-6-5-11(8-16)22-9-14(17)21-2/h3-4,7,11H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHILPATPBTHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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